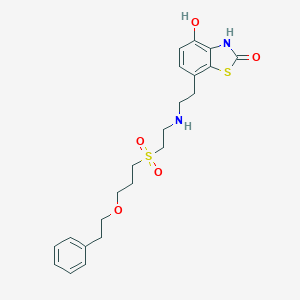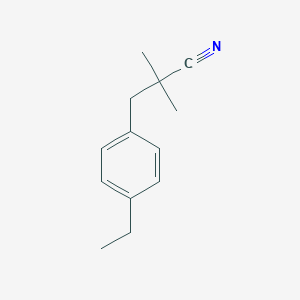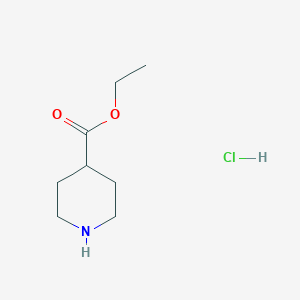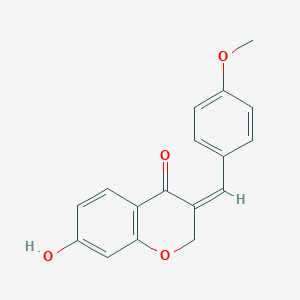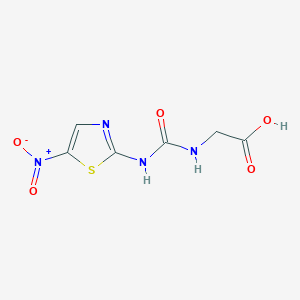
N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea, also known as NTU, is a synthetic compound that has been widely used in scientific research. NTU is a thiazole derivative that has been shown to possess various biochemical and physiological effects.
作用機序
The mechanism of action of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea is not fully understood, but it is believed to inhibit the growth of microorganisms by interfering with the synthesis of essential cellular components, such as nucleic acids and proteins. N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been shown to inhibit the activity of enzymes involved in the biosynthesis of these components, leading to the inhibition of microbial growth.
生化学的および生理学的効果
N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including urease, alkaline phosphatase, and acid phosphatase. Additionally, N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been shown to possess antioxidant activity and to inhibit the production of reactive oxygen species.
実験室実験の利点と制限
One of the main advantages of using N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, making it a useful tool for researchers studying the effects of antimicrobial agents. Additionally, N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea is relatively easy to synthesize, making it readily available for research purposes.
However, there are also some limitations associated with the use of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea in lab experiments. One limitation is that it may not be effective against all strains of microorganisms, and its effectiveness may vary depending on the concentration used. Additionally, the mechanism of action of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea is not fully understood, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea. One area of research could focus on the development of new synthetic methods for the preparation of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea, with the goal of improving its purity and yield. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea, which could lead to the development of more effective antimicrobial agents.
Another area of research could focus on the potential use of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea in the treatment of various diseases, such as cancer and neurodegenerative disorders. N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been shown to possess antioxidant activity, which may make it useful in the treatment of diseases associated with oxidative stress.
Conclusion:
In conclusion, N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea is a synthetic compound that has been widely used in scientific research due to its broad-spectrum antimicrobial activity and various biochemical and physiological effects. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea have been discussed in this paper. Further research on N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea could lead to the development of new antimicrobial agents and potential treatments for various diseases.
合成法
N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea can be synthesized by the reaction of 2-amino-5-nitrothiazole with ethyl chloroformate, followed by the reaction with N-carboxymethyl-N'-methylurea. The resulting product is then purified by recrystallization. This synthesis method has been reported in several scientific publications and has been widely used in the preparation of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea for research purposes.
科学的研究の応用
N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been extensively used in scientific research due to its ability to inhibit the growth of various microorganisms, including bacteria, fungi, and protozoa. It has been shown to be effective against several strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been shown to possess antifungal activity against Candida albicans and Aspergillus niger.
特性
CAS番号 |
134335-40-3 |
|---|---|
製品名 |
N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea |
分子式 |
C6H6N4O5S |
分子量 |
246.2 g/mol |
IUPAC名 |
2-[(5-nitro-1,3-thiazol-2-yl)carbamoylamino]acetic acid |
InChI |
InChI=1S/C6H6N4O5S/c11-4(12)2-7-5(13)9-6-8-1-3(16-6)10(14)15/h1H,2H2,(H,11,12)(H2,7,8,9,13) |
InChIキー |
WTPOLSGZKLGROU-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=N1)NC(=O)NCC(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=C(SC(=N1)NC(=O)NCC(=O)O)[N+](=O)[O-] |
その他のCAS番号 |
134335-40-3 |
同義語 |
5-NTCU N-(5-nitro-2-thiazolyl)-N'-carboxymethylurea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



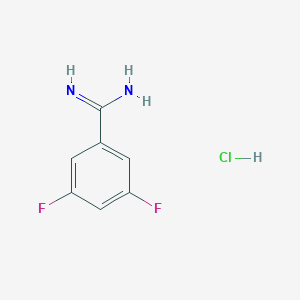
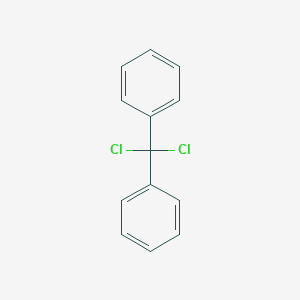
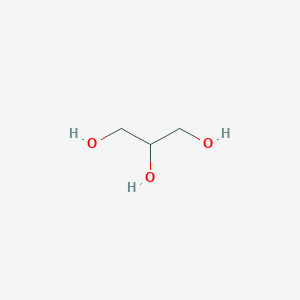
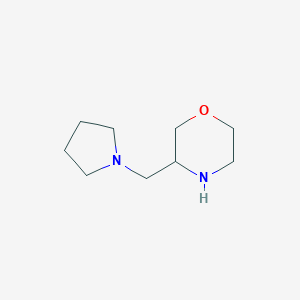
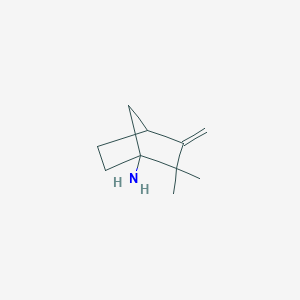
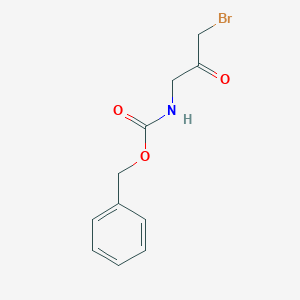
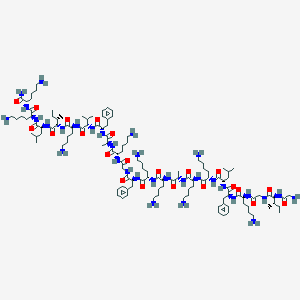
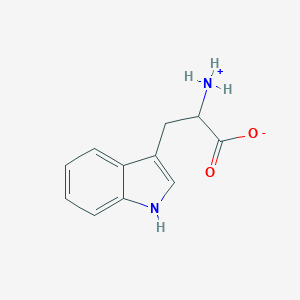
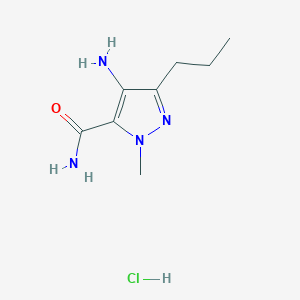
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)
